(2S,4R)-N-((S)-1-(4-Bromophenyl)-3-(methylamino)-3-oxopropyl)-4-hydroxy-1-((R)-3-methyl-2-(3-methylisoxazol-5-yl)butanoyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-(4-bromophenyl)-3-{[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidin-2-yl]formamido}-N-methylpropanamide is a complex organic compound characterized by its unique structural features. This compound contains a bromophenyl group, a hydroxy group, and an oxazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(4-bromophenyl)-3-{[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidin-2-yl]formamido}-N-methylpropanamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the bromophenyl intermediate, followed by the formation of the oxazole ring. The final steps involve the coupling of these intermediates under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(4-bromophenyl)-3-{[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidin-2-yl]formamido}-N-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the bromophenyl group would yield a phenyl group.
Scientific Research Applications
Chemistry
In chemistry, (3S)-3-(4-bromophenyl)-3-{[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidin-2-yl]formamido}-N-methylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with various biological targets to understand its potential as a therapeutic agent.
Medicine
In medicine, (3S)-3-(4-bromophenyl)-3-{[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidin-2-yl]formamido}-N-methylpropanamide is explored for its potential pharmacological properties. Studies focus on its efficacy and safety as a drug candidate for various diseases.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it a valuable component in the production of advanced materials.
Mechanism of Action
The mechanism of action of (3S)-3-(4-bromophenyl)-3-{[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidin-2-yl]formamido}-N-methylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (3S)-3-(4-bromophenyl)-3-{[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidin-2-yl]formamido}-N-methylpropanamide stands out due to its complex structure and the presence of multiple functional groups
Properties
Molecular Formula |
C24H31BrN4O5 |
---|---|
Molecular Weight |
535.4 g/mol |
IUPAC Name |
(2S,4R)-N-[(1S)-1-(4-bromophenyl)-3-(methylamino)-3-oxopropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H31BrN4O5/c1-13(2)22(20-9-14(3)28-34-20)24(33)29-12-17(30)10-19(29)23(32)27-18(11-21(31)26-4)15-5-7-16(25)8-6-15/h5-9,13,17-19,22,30H,10-12H2,1-4H3,(H,26,31)(H,27,32)/t17-,18+,19+,22-/m1/s1 |
InChI Key |
DZVFTEQNLPBNLU-MDPIYQRISA-N |
Isomeric SMILES |
CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)NC)C3=CC=C(C=C3)Br)O |
Canonical SMILES |
CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)NC)C3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.